GS-5829 -

GS-5829

Catalog Number: EVT-1533819
CAS Number:
Molecular Formula: C17H12F3N5O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GS-5829 is a potent and selective BET inhibitor. The bromodomain and extraterminal (BET) protein Brd4 recruits transcriptional regulatory complexes to acetylated chromatin. While Brd4 is considered to be a general transcriptional regulator, pharmacological inhibition of BET proteins shows therapeutic activity in a variety of different pathologies, particularly in models of cancer and inflammation.
Source and Classification

GS-5829 is developed by Gilead Sciences and falls under the category of bromodomain inhibitors. These inhibitors are part of a larger class of compounds that target epigenetic regulators involved in transcriptional regulation. Bromodomains are protein modules that recognize acetylated lysine residues on histones, playing a crucial role in chromatin remodeling and gene expression regulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of GS-5829 involves complex organic chemistry techniques, typically including multi-step synthesis processes that may encompass:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates that serve as building blocks for the final compound.
  2. Coupling Reactions: Various coupling reactions are employed to link these intermediates, often utilizing techniques such as amide bond formation.
  3. Purification: The final compound is purified through methods like high-performance liquid chromatography to ensure the removal of impurities and unreacted starting materials.

These synthetic routes are optimized for yield and purity, ensuring that the compound meets the necessary specifications for clinical testing .

Molecular Structure Analysis

Structure and Data

GS-5829 has a distinct molecular structure characterized by several functional groups that contribute to its binding affinity for bromodomains. The structural formula can be represented as follows:

  • Molecular Formula: C16_{16}H19_{19}N3_{3}O3_{3}
  • Molecular Weight: Approximately 301.34 g/mol

The compound features a core structure that allows it to fit into the acetyl-lysine binding pocket of bromodomain proteins, mimicking acetylated lysine residues and thereby inhibiting their function .

Chemical Reactions Analysis

Reactions and Technical Details

GS-5829 primarily functions through competitive inhibition, where it binds to the same sites on bromodomain proteins as acetylated lysines would. This binding prevents the recruitment of transcriptional co-factors necessary for gene expression modulation. The chemical reactions involved include:

  1. Binding Interactions: Hydrogen bonding and hydrophobic interactions with key amino acid residues within the bromodomain.
  2. Conformational Changes: Upon binding, GS-5829 induces conformational changes in the target protein that disrupts its normal function.

These interactions are critical for its efficacy as an inhibitor in cancer treatment .

Mechanism of Action

Process and Data

The mechanism of action for GS-5829 involves several key steps:

  1. Binding to Bromodomains: GS-5829 selectively binds to the bromodomain of bromodomain-containing protein 4.
  2. Disruption of Protein Interactions: This binding inhibits the interaction between bromodomain proteins and acetylated histones, leading to altered transcriptional activity.
  3. Impact on Gene Expression: By disrupting these interactions, GS-5829 affects genes associated with cancer cell proliferation and survival.

This mechanism highlights its potential as a therapeutic agent in targeting epigenetic modifications associated with malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GS-5829 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stability under various pH conditions has been evaluated, indicating a reasonable shelf-life when stored properly.

These properties are essential for formulation development in drug delivery systems .

Applications

Scientific Uses

GS-5829 is primarily investigated for its applications in oncology:

  1. Cancer Treatment: It is being evaluated in clinical trials for efficacy against various cancers, including chronic lymphocytic leukemia and metastatic prostate cancer.
  2. Research Tool: Beyond therapeutic applications, GS-5829 serves as a valuable research tool for studying bromodomain function and epigenetic regulation mechanisms in cellular processes.

The ongoing research into GS-5829 underscores its potential significance in cancer therapeutics and epigenetic studies .

Chemical and Pharmacological Foundations of GS-5829

Structural Characterization and Molecular Properties

GS-5829 (Alobresib), with the chemical name 2-cyclopropyl-5-(3,5-dimethyl-4-isoxazolyl)-α,α-di-2-pyridinyl-1H-benzimidazole-7-methanol and CAS registry number 1637771-14-2, belongs to the 4-aryl-2,5-dimethylisoxazole class of BET inhibitors. Its molecular formula is C₂₆H₂₃N₅O₂, yielding a molecular weight of 437.5 g/mol [2] [5]. The compound exists as a solid powder with solubility of 10 mM in DMSO under standard storage conditions (-20°C for solids; -80°C for solutions) [2].

Bromodomain-Binding Motif and Acetyl-Lysine Recognition

GS-5829 competitively inhibits BET bromodomains (BRD2/3/4/T) by mimicking acetylated lysine (KAc) residues on histones. Its dimethylisoxazole moiety inserts into the conserved KAc binding pocket within bromodomains, forming critical hydrogen bonds with asparagine residues (e.g., Asn140 in BRD4) [5]. This binding displaces BET proteins from chromatin, preventing the recruitment of transcriptional complexes like P-TEFb and thereby halting RNA polymerase II-dependent transcription elongation [1] [5].

Structure-Activity Relationship (SAR) of BET Inhibitors

GS-5829 exemplifies key SAR principles for BET inhibitors:

  • The isoxazole ring provides optimal KAc pocket occupancy and hydrophobic interactions.
  • The benzimidazole core enhances selectivity for BET bromodomains over non-BET families.
  • Di-pyridinyl substitutions improve cellular permeability and binding affinity.Compared to triazolodiazepine-based inhibitors (e.g., JQ1, I-BET762), GS-5829’s isoxazole scaffold reduces metabolic liabilities while maintaining nanomolar potency against BRD4 (IC₅₀ ~46 nM in MEC-1 CLL cells) [2] [3] [5].

Table 1: Structural and Activity Comparison of Select BET Inhibitors [2] [5]

CompoundCore StructureBRD4 IC₅₀ (nM)Key Features
GS-5829Dimethylisoxazole~46High selectivity; moderate solubility
JQ1Thienodiazepine~77Short half-life; tert-butyl ester
OTX015Triazolodiazepine~100Oral bioavailability; BD1/BD2 pan-inhibitor

Pharmacokinetic Profiling

Absorption and Bioavailability in Preclinical Models

In preclinical models, GS-5829 demonstrated oral bioavailability consistent with its moderate lipophilicity (cLogP ~3.2). Once-daily administration in xenograft studies achieved sufficient plasma concentrations to suppress MYC expression and tumor growth. Notably, the compound showed linear absorption kinetics at lower doses (0.6–6 mg) but plateaued at higher doses (>6 mg) in solid tumor models [1] [4].

Interpatient Variability in Drug Exposure

Clinical pharmacokinetics revealed non-dose-proportional increases in plasma exposure. Across phase Ib studies in metastatic castration-resistant prostate cancer (mCRPC), patients receiving 2–9 mg/day exhibited:

  • No significant increase in AUCτ (area under the curve) or Cₘₐₓ (peak concentration)
  • High interpatient variability (>50% coefficient of variation) in plasma concentrationsThis variability persisted despite standardized dosing, attributed to factors like CYP3A4 metabolism and efflux transporter activity [1] [4].

Pharmacodynamic Biomarkers

HEXIM1 Induction as a Target Engagement Marker

HEXIM1 upregulation serves as a primary biomarker for BET target engagement. GS-5829 dose-dependently induces HEXIM1 transcription by releasing P-TEFb from inhibitory complexes. In mCRPC patients:

  • Higher doses (6–9 mg) significantly increased HEXIM1 mRNA (>2-fold from baseline)
  • Lower doses (2–4 mg) showed minimal inductionThis effect confirmed on-target activity but correlated with limited clinical efficacy in advanced mCRPC cohorts [1] [5].

CCR2 Inhibition and MYC Downregulation

GS-5829 suppresses CCR2 (a chemokine receptor) and MYC transcription via BRD4 displacement from super-enhancers:

  • In CLL cells, 400 nM GS-5829 reduced c-MYC protein by >70%, inducing apoptosis via BIM upregulation and BCL-XL downregulation [3].
  • NF-κB signaling inhibition was evidenced by reduced phospho-ERK1/2 and IκBα modulation [3].
  • Synergy with BCR inhibitors (e.g., ibrutinib) enhanced MYC suppression in stromal co-cultures mimicking lymph node microenvironments [3] [5].

Table 2: Pharmacodynamic Biomarkers of GS-5829 Activity [1] [3] [5]

BiomarkerMechanismFunctional OutcomeDose Dependency
HEXIM1P-TEFb sequestration releaseTranscriptional pause release inhibition≥6 mg (clinical doses)
MYCSuper-enhancer dissociationImpaired cancer cell proliferation/survival400 nM (preclinical)
CCR2Enhancer inactivationDisrupted chemokine signalingCorrelates with MYC suppression
NF-κBReduced p65 recruitment to promotersAnti-inflammatory effects; apoptosisObserved in CLL co-cultures

Key Compound Nomenclature

Table 3: Summary of GS-5829 Nomenclature

DesignationName
Systematic Name2-cyclopropyl-5-(3,5-dimethyl-4-isoxazolyl)-α,α-di-2-pyridinyl-1H-benzimidazole-7-methanol
SynonymsAlobresib, GS-5829, GS5829
CAS Registry1637771-14-2
Molecular FormulaC₂₆H₂₃N₅O₂
Drug ClassBromodomain and Extra-Terminal (BET) Inhibitor

Properties

Product Name

GS-5829

Molecular Formula

C17H12F3N5O3

SMILES

Unknown

Synonyms

GS-5829; GS 5829; GS5829.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.